

A Technical Guide to 2-Methyl-2H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-2H-indazole-4-carboxylic acid

Cat. No.: B1320122

[Get Quote](#)

Introduction: The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.^{[1][2]} These nitrogen-containing heterocyclic molecules are pivotal in the development of novel therapeutics.^{[1][2]} This technical guide provides a comprehensive overview of a specific derivative, **2-Methyl-2H-indazole-4-carboxylic acid**, focusing on its chemical structure, properties, and relevant biological context for researchers and drug development professionals.

Chemical Identity and Structure

2-Methyl-2H-indazole-4-carboxylic acid is a derivative of the parent indazole, featuring a methyl group at the N2 position of the indazole ring and a carboxylic acid group at position 4. Its structural details and chemical identifiers are crucial for unambiguous identification in research and documentation.

Figure 1: Chemical structure of **2-Methyl-2H-indazole-4-carboxylic acid**.

Table 1: Chemical Identifiers

This table summarizes the key identifiers for **2-Methyl-2H-indazole-4-carboxylic acid**.

Identifier	Value	Reference
IUPAC Name	2-methyl-2H-indazole-4-carboxylic acid	[3]
CAS Number	1071433-06-1	[4] [5] [6] [7]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[3] [4] [5] [8]
PubChem CID	19083173	[3] [5] [8]
SMILES	CN1C=C2C(=N1)C=CC=C2C(=O)O	[8]
InChI	InChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13)	[5] [8]
InChIKey	DPLXRRMSJKKHDU-UHFFFAOYSA-N	[4] [8]

Physicochemical and Safety Data

The physicochemical properties of a compound are essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Weight	176.17 g/mol	[4] [7]
Monoisotopic Mass	176.05858 Da	[8]
Purity	≥97% (as commercially available)	[5]
DSSTox ID	DTXSID20597907	[4]

Safety Information

Hazard statements associated with this chemical include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[5] The assigned GHS pictogram is GHS07 (Warning).[5]

Synthesis and Experimental Protocols

The synthesis of 2H-indazoles can be achieved through various modern organic chemistry methods. A common and efficient approach involves a one-pot, three-component reaction catalyzed by copper.[9] This method is valued for its high tolerance of various functional groups.[9]

Generalized Experimental Protocol: Copper-Catalyzed Synthesis of 2H-Indazoles

This protocol is a representative example based on literature methods for the synthesis of the 2H-indazole core structure.[9]

- **Reactant Preparation:** In a reaction vessel, combine the appropriate 2-bromobenzaldehyde derivative (1.0 eq), a primary amine (e.g., methylamine, 1.2 eq), and sodium azide (1.5 eq).
- **Solvent and Catalyst Addition:** Add a suitable solvent such as polyethylene glycol (PEG 300) and the copper(I) oxide nanoparticle catalyst ($\text{Cu}_2\text{O-NP}$, ~5 mol%).
- **Reaction Execution:** Heat the mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final 2-substituted-2H-indazole.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the synthesis of 2H-indazoles.

Biological Context and Potential Signaling Pathways

The indazole scaffold is a component of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antiprotozoal properties.[1][2][10] Several 2H-indazole derivatives have been investigated for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[10][11]

The COX-2 enzyme metabolizes arachidonic acid into prostaglandin H₂, a precursor for various prostaglandins that mediate inflammatory responses. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The potential for indazole derivatives to act as COX-2 inhibitors makes this a significant area of research.

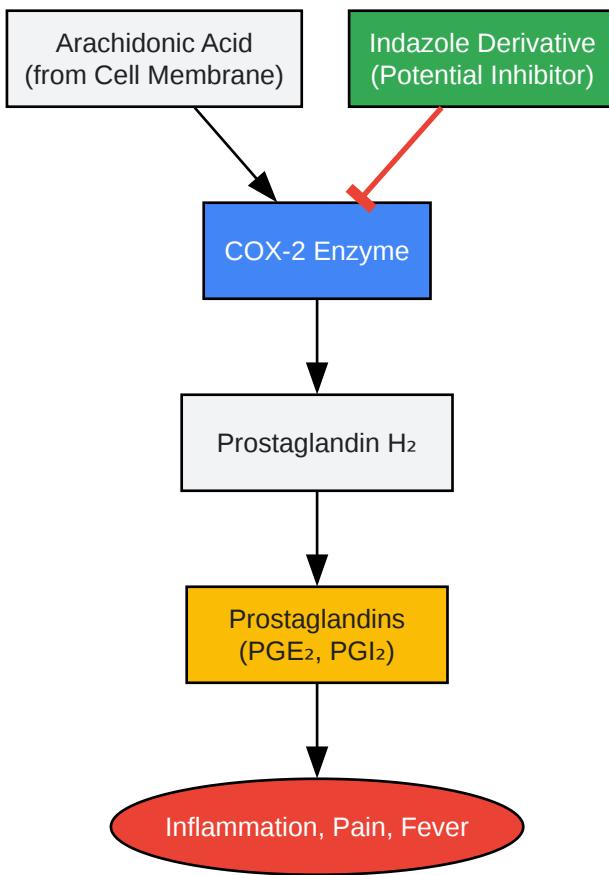

[Click to download full resolution via product page](#)

Figure 3: Inhibition of the COX-2 inflammatory signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 2-methyl-2H-indazole-4-carboxylic acid | C9H8N2O2 | CID 19083173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-Methylindazole-4-carboxylic acid | 1071433-06-1 [chemicalbook.com]
- 8. PubChemLite - 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 2-Methyl-2H-indazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1320122#2-methyl-2h-indazole-4-carboxylic-acid-chemical-structure\]](https://www.benchchem.com/product/b1320122#2-methyl-2h-indazole-4-carboxylic-acid-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

